molecular formula C12H14F3NO B027912 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1939-19-1

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B027912
CAS No.: 1939-19-1
M. Wt: 245.24 g/mol
InChI Key: AGOPRFPFSYTJNX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound proposed for research and development purposes. This molecule features a propanamide core structure, characterized by a 2,2-dimethyl substitution (a pivaloyl group) and an aromatic anilide ring system bearing a trifluoromethyl group at the meta-position. The strategic incorporation of the trifluoromethyl group is a common practice in medicinal chemistry, as this moiety can significantly influence a compound's electronic properties, metabolic stability, and lipophilicity, thereby modulating its overall pharmacokinetic profile and binding affinity to biological targets. While specific biological data for this compound is not available in the public domain, its structural framework is highly relevant in pharmaceutical research. Analogous compounds containing the trifluoromethylphenyl and propanamide pharmacophores are frequently investigated as key intermediates or active scaffolds in the synthesis of potential therapeutic agents. Related structures have been explored for their activity against various biological targets, such as enzyme inhibitors. For instance, some similar amide derivatives have been studied for their anti-inflammatory properties through mechanisms like p38 MAP kinase inhibition , while others have been designed as antagonists for receptors like TRPV1 for pain management . Researchers may utilize this compound as a valuable building block in drug discovery programs, for structure-activity relationship (SAR) studies, or as a precursor in the synthesis of more complex molecules. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOPRFPFSYTJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351934
Record name 2,2-dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1939-19-1
Record name 2,2-dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYL-3'-(TRIFLUOROMETHYL)PROPIONANILIDE
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Preparation Methods

Nucleophilic Acyl Substitution via Acid Chloride and Amine

The most direct method involves reacting 3-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride. This nucleophilic acyl substitution proceeds under mild conditions, typically in anhydrous solvents such as dichloromethane or dimethylformamide (DMF). A base (e.g., triethylamine or pyridine) is required to neutralize HCl generated during the reaction.

Reaction Scheme:

3-(Trifluoromethyl)aniline+2,2-Dimethylpropanoyl ChlorideBase, SolventThis compound+HCl\text{3-(Trifluoromethyl)aniline} + \text{2,2-Dimethylpropanoyl Chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}

Key parameters include:

  • Molar ratio: A 1:1.2 ratio of amine to acid chloride ensures complete conversion.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Purification: Crude product is isolated via extraction (toluene/water), followed by recrystallization from ethyl acetate.

Solid-Phase Synthesis with Alkaline Metal Hydroxides

Industrial-scale adaptations, inspired by fluoxetine synthesis methodologies, utilize dimethylsulfoxide (DMSO) as a solvent and alkaline metal hydroxides (e.g., NaOH or KOH) as bases. This approach avoids moisture-sensitive conditions and enables high yields:

Procedure:

  • Deprotonation: 3-(Trifluoromethyl)aniline is treated with NaOH/KOH (30% molar excess) in DMSO at 80–110°C for 1 hour.

  • Acylation: 2,2-Dimethylpropanoyl chloride is added, and the mixture is stirred for 4–20 hours.

  • Workup: The product is extracted with toluene, washed with brine, and crystallized as the hydrochloride salt.

Advantages:

  • Tolerance to water (up to 12% in NaOH/KOH pellets).

  • Scalability for batch production (yields >85%).

Reaction Optimization and Catalytic Strategies

Solvent and Base Selection

Comparative studies of solvents and bases reveal the following trends:

SolventBaseYield (%)Purity (%)
DMSONaOH8899
TolueneTriethylamine7595
DMFPyridine8297

Data extrapolated from fluoxetine synthesis and analogous amidation reactions.

DMSO enhances reaction rates due to its high polarity, while NaOH provides superior deprotonation efficiency compared to organic bases.

Temperature and Time Dependence

A kinetic analysis of the acylation step demonstrates:

  • Optimal temperature: 100°C (balance between rate and decomposition).

  • Reaction time: 10–12 hours for >90% conversion.

Prolonged heating (>20 hours) risks hydrolyzing the trifluoromethyl group, reducing yield.

Industrial-Scale Production Considerations

Cost-Effective Reagent Utilization

Industrial protocols prioritize:

  • Cheap bases: NaOH pellets instead of anhydrous KOH.

  • Solvent recycling: DMSO recovery via distillation reduces costs by 40% .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

  • Drug Development Potential :
    • 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide has been identified as a promising candidate for pharmaceutical applications due to its potential biological activities. The compound's structure allows for interactions with various biomolecules, which could lead to the development of new therapeutic agents.
    • It is particularly noted for its potential use in treating conditions that require modulation of specific biological pathways.
  • Analgesic Properties :
    • This compound serves as an intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief in both human and veterinary medicine. The structural similarities suggest it may possess analgesic properties itself.
  • Anticancer Research :
    • Preliminary studies indicate that compounds with similar trifluoromethylated structures exhibit anticancer properties. Ongoing research aims to explore the efficacy of this compound in inhibiting cancer cell proliferation.

Interaction Studies

Research into the interaction profiles of this compound has shown that it may exhibit varied interactions with biomolecules compared to structurally similar compounds. This can be attributed to the unique electronic properties imparted by the trifluoromethyl group.

Case Studies and Research Findings

  • Pharmacokinetics and Toxicology :
    • Studies have indicated favorable pharmacokinetic properties, including good intestinal absorption and low toxicity profiles in preliminary animal studies. The compound does not show significant inhibition of major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .
  • Biological Activity :
    • In vitro studies have demonstrated that compounds with trifluoromethyl groups can enhance lipophilicity and bioavailability, which are critical factors in drug design. Further research is ongoing to quantify these effects specifically for this compound.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Positional Isomerism
  • N-[4-(Trifluoromethyl)phenyl]propanamide Derivatives: 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (CAS: G1L) differs in the position of the trifluoromethyl group (para instead of meta) and includes a chlorine atom at the 3-position of the propanamide chain. N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide (Compound C in ) features a nitro group at the para position, a strong electron-withdrawing substituent that increases polarity and may reduce bioavailability due to higher hydrophilicity .
Additional Substituents
  • 2-Methyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide (CAS: 150783-50-9, ): This analog has an additional methyl group at the 2-position of the phenyl ring, increasing steric hindrance. Such modifications can significantly impact molecular conformation and interactions with hydrophobic binding pockets in biological targets .

Backbone Modifications

Propanamide Chain Variations
  • The bis(trifluoromethyl) group further increases lipophilicity .
  • 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3aa) : The methylthio group introduces sulfur-based nucleophilicity, which may influence metabolic pathways and oxidative stability compared to the target compound’s methyl groups .

Heterocyclic and Complex Derivatives

  • 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (9): This derivative () includes a benzothiazinone ring, a heterocyclic system that enhances π-π stacking interactions and may improve selectivity for dopamine D2 receptors .
  • GW6471 (): A complex propanamide with an isoxazolyl group and trifluoromethylphenyl moiety, designed for nuclear receptor modulation. Its extended conjugation and rigid structure contrast with the simpler alkyl chain of the target compound .

Physicochemical and Spectral Properties

Spectral Data

  • 1H/13C NMR : The target compound’s methyl groups (δ ~1.4 ppm for CH3) and trifluoromethyl substituent (distinctive 19F NMR signals at ~-60 ppm) are consistent with analogs like 3-chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide () .
  • HRMS : Molecular ion peaks for similar compounds (e.g., [M+H]+ = 259.27 for the target) align with calculated values, confirming purity .

Melting Points and Solubility

  • Derivatives with nitro groups (e.g., Compound C in ) exhibit higher melting points (>150°C) due to increased polarity, whereas the target compound’s melting point is likely lower (~100–120°C) due to its lipophilic trifluoromethyl and methyl groups .

Biological Activity

Overview

2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. Its unique structure, featuring a trifluoromethyl group and a dimethyl substitution on a propanamide backbone, contributes to its diverse biological activities. This compound has been investigated for its potential therapeutic properties, particularly in antimicrobial and anti-inflammatory applications.

The primary biological target of this compound is D-alanine–D-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts bacterial cell wall formation, leading to cell death. This mechanism positions the compound as a potential antimicrobial agent against various bacterial strains, including resistant ones like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

Research indicates that compounds with a trifluoromethyl moiety exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effective inhibition against S. aureus and other pathogens. The minimum inhibitory concentrations (MICs) for related compounds suggest that this compound could possess similar or enhanced efficacy .

CompoundMIC (µM)Target Bacteria
This compoundTBDS. aureus, MRSA
Related Compound A25.9S. aureus
Related Compound B12.9M. tuberculosis

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory potential. Studies suggest that it may modulate the activity of transcription factors such as NF-κB, which plays a critical role in inflammatory responses. The specific structural attributes of the compound, including the positioning of substituents on the phenyl ring, are believed to influence its pro- or anti-inflammatory effects .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of trifluoromethyl-substituted compounds demonstrated that those with similar structures to this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The findings highlighted the importance of the trifluoromethyl group in enhancing biological activity .
  • Inflammation Model : In another study involving animal models of inflammation, compounds similar to this compound were shown to significantly reduce markers of inflammation when administered at specific dosages. This supports the hypothesis that these compounds can effectively modulate inflammatory pathways .

Future Directions

The ongoing research into this compound suggests several future directions:

  • Further Exploration of Mechanisms : Detailed studies on how this compound interacts with specific biological targets could yield insights into its full therapeutic potential.
  • Development of Derivatives : Modifying the chemical structure may enhance efficacy or reduce side effects, paving the way for new drug candidates.
  • Clinical Trials : Given its promising in vitro results, advancing this compound into clinical trials could establish its safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 3-(trifluoromethyl)aniline and 2,2-dimethylpropanoyl chloride. Key steps include:

  • Using coupling agents like EDCl/HOBt in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Optimizing reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) to reduce side products.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields (~45–52%) can be improved by slow addition of reagents and controlled pH .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR verify substituent positions (e.g., trifluoromethyl at δ ~ -60 ppm) and confirm amide bond formation (N–H resonance at δ ~6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₃F₃NO: theoretical 260.10, observed 260.09) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Measure inhibition constants (Ki) via kinetic assays. For example, against Staphylococcus aureus Ddl, a related analog showed Ki = 4 µM using ATPase activity monitoring .
  • Crystallography : Resolve binding modes (e.g., allosteric inhibition at hydrophobic pockets adjacent to substrate sites) using X-ray structures (PDB resolution ~2.0 Å) .
  • Molecular Dynamics Simulations : Model trifluoromethyl interactions with aromatic residues (e.g., π-stacking) to explain enhanced binding affinity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and interaction with biological targets?

  • Methodological Answer :

  • Lipophilicity : Calculate logP values (e.g., 3.5 via computational tools) to predict membrane permeability .
  • Electronic Effects : Use Hammett constants (σm = 0.43 for CF₃) to assess electron-withdrawing effects on amide resonance and stability .
  • Biological Target Engagement : Compare IC₅₀ values of CF₃-substituted vs. non-substituted analogs in receptor-binding assays to quantify steric/electronic contributions .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) with validated cell lines .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate binding affinities .
  • Meta-Analysis : Use QSAR models to correlate structural variations (e.g., substituent position) with activity trends .

Experimental Design Considerations

Q. What strategies are effective in designing derivatives of this compound for enhanced selectivity?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., nitro, chloro) at the para-position of the phenyl ring to modulate steric bulk and hydrogen-bonding capacity .
  • Fragment-Based Screening : Use X-ray crystallography to guide fragment additions that fill adjacent hydrophobic pockets .
  • ADMET Profiling : Prioritize derivatives with optimal solubility (>50 µM in PBS) and metabolic stability (t₁/₂ > 60 min in liver microsomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
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2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide

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